N1-(2-aminoethyl)ethane-1,2-diamine xhydrochloride
Overview
Description
N1-(2-aminoethyl)ethane-1,2-diamine xhydrochloride is a chemical compound with the molecular formula C4H14ClN3. It is a hydrochloride salt form of N1-(2-aminoethyl)ethane-1,2-diamine, which is a derivative of ethylenediamine. This compound is typically found as a solid and is soluble in water, exhibiting basic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-aminoethyl)ethane-1,2-diamine xhydrochloride generally involves the reaction of ethylenediamine with 2-chloroethylamine under appropriate conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound can involve the use of a tubular reactor where 1,2-dichloroethane and ammonia are subjected to high temperatures (150-250°C) and pressures (392.3 kPa) to undergo a thermal ammonolysis reaction. The resulting mixture is neutralized with a base, concentrated to remove sodium chloride, and then distilled under reduced pressure to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N1-(2-aminoethyl)ethane-1,2-diamine xhydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Simpler amines.
Substitution: Various substituted amines and amides.
Scientific Research Applications
N1-(2-aminoethyl)ethane-1,2-diamine xhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of N1-(2-aminoethyl)ethane-1,2-diamine xhydrochloride involves its interaction with various molecular targets and pathways. It can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Diethylenetriamine: A related compound with similar properties but different molecular structure.
N,N-Bis(2-aminoethyl)amine: Another similar compound used in various chemical applications.
Uniqueness
N1-(2-aminoethyl)ethane-1,2-diamine xhydrochloride is unique due to its specific molecular structure, which imparts distinct chemical reactivity and solubility properties. Its ability to form stable complexes with metal ions and its versatility in undergoing various chemical reactions make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H13N3.ClH/c5-1-3-7-4-2-6;/h7H,1-6H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAOFKBIOKDCPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCN)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4109-20-0 | |
Details | Compound: 1,2-Ethanediamine, N1-(2-aminoethyl)-, hydrochloride (1:3) | |
Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-, hydrochloride (1:3) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4109-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80634569 | |
Record name | N~1~-(2-Aminoethyl)ethane-1,2-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21120-99-0 | |
Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21120-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N~1~-(2-Aminoethyl)ethane-1,2-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Ethanediamine, N-(2-aminoethyl)-, hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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